AZ-960

Catalog No.
S548072
CAS No.
905586-69-8
M.F
C18H16F2N6
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZ-960

CAS Number

905586-69-8

Product Name

AZ-960

IUPAC Name

5-fluoro-2-[[(1S)-1-(4-fluorophenyl)ethyl]amino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile

Molecular Formula

C18H16F2N6

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C18H16F2N6/c1-10-7-16(26-25-10)23-18-15(20)8-13(9-21)17(24-18)22-11(2)12-3-5-14(19)6-4-12/h3-8,11H,1-2H3,(H3,22,23,24,25,26)/t11-/m0/s1

InChI Key

SUNXHXDJOIXABJ-NSHDSACASA-N

SMILES

CC1=CC(=NN1)NC2=C(C=C(C(=N2)NC(C)C3=CC=C(C=C3)F)C#N)F

Solubility

Soluble in DMSO, not in water

Synonyms

5-fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-methyl-1H-pyrazol-3-ylamino)nicotinonitrile, AZ 960, AZ-960, AZ960 cpd

Canonical SMILES

CC1=CC(=NN1)NC2=C(C=C(C(=N2)NC(C)C3=CC=C(C=C3)F)C#N)F

Isomeric SMILES

CC1=CC(=NN1)NC2=C(C=C(C(=N2)N[C@@H](C)C3=CC=C(C=C3)F)C#N)F

Description

The exact mass of the compound (S)-5-Fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-methyl-1H-pyrazol-3-ylamino)nicotinonitrile is 354.14045 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Analytical Reference Standard: This specific compound is available in technical grade and is primarily used as an analytical reference standard []. These standards are crucial for researchers to compare the properties of newly synthesized compounds or identify unknown substances in biological samples [].

AZ-960 is a potent and selective inhibitor of Janus kinase 2 (JAK2), a member of the Janus kinase family of cytoplasmic tyrosine kinases. It is characterized by its chemical structure, which is represented by the molecular formula C₁₈H₁₆F₂N₆. AZ-960 has garnered attention for its ability to inhibit the JAK2 signaling pathway, which plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. This compound has been particularly studied in the context of hematological malignancies such as adult T-cell leukemia/lymphoma, where JAK2 is constitutively activated .

AZ-960 primarily acts as an ATP-competitive inhibitor of JAK2, meaning it competes with ATP for binding to the kinase's active site. The inhibition of JAK2 leads to a cascade of downstream effects, including the downregulation of phosphorylated forms of signaling proteins such as signal transducer and activator of transcription 5 (STAT5). The specific Ki value for AZ-960 against JAK2 is reported to be approximately 0.45 nM, indicating its high potency . The compound also induces apoptosis in human T-cell lymphotropic virus type 1-infected cells, further demonstrating its biological activity through modulation of cellular signaling pathways .

AZ-960 has shown significant biological activity, particularly in inducing growth arrest and apoptosis in various cancer cell lines. In studies involving human T-cell lymphotropic virus type 1-infected T cells, AZ-960 was found to effectively downregulate anti-apoptotic proteins such as Bcl-2 and Mcl-1 while increasing Bcl-xL levels . This dual mechanism suggests that AZ-960 not only inhibits cell proliferation but also alters the apoptotic landscape within these cells, making it a potential therapeutic candidate for treating aggressive hematological cancers.

The synthesis of AZ-960 involves several key steps that typically include the formation of the core structure through multi-step organic reactions. Although specific synthetic pathways may vary between sources, a common approach includes:

  • Formation of the central aromatic system: This often involves coupling reactions to create the necessary rings.
  • Introduction of functional groups: Fluorine atoms are introduced through selective fluorination methods.
  • Final modifications: Additional steps are taken to ensure the compound meets purity and structural integrity requirements.

Details on specific reagents and conditions are often proprietary or unpublished but can be found in specialized chemical literature .

AZ-960 is primarily investigated for its potential applications in oncology, particularly in treating cancers associated with aberrant JAK2 signaling. Its ability to induce apoptosis in cancer cells positions it as a candidate for combination therapies aimed at enhancing treatment efficacy in conditions such as:

  • Adult T-cell leukemia/lymphoma
  • Myeloproliferative neoplasms
  • Other malignancies with JAK2 mutations or overactivity

Additionally, due to its specificity for JAK2, AZ-960 may have fewer off-target effects compared to less selective inhibitors .

Interaction studies involving AZ-960 have focused on its effects on various signaling pathways and cellular responses. Research indicates that AZ-960 can enhance the effectiveness of other therapeutic agents when used in combination, particularly those targeting apoptotic pathways or other kinases involved in cancer progression. For instance, genetic inhibition of Bcl-xL has been shown to potentiate the antiproliferative effects of AZ-960 in certain T-cell lines . These findings suggest that understanding drug-drug interactions could optimize therapeutic strategies involving AZ-960.

Several compounds share structural or functional similarities with AZ-960, particularly within the category of JAK inhibitors. Below is a comparison highlighting their unique features:

Compound NameTarget KinasePotency (Ki)Unique Features
RuxolitinibJAK1/JAK2~1 nMFirst FDA-approved JAK inhibitor
TofacitinibJAK1/JAK3~0.5 nMUsed primarily for rheumatoid arthritis
BaricitinibJAK1/JAK2~0.5 nMApproved for rheumatoid arthritis
FedratinibJAK2~0.5 nMSpecifically indicated for myelofibrosis
AZD1480JAK2~10 nMBroad-spectrum kinase inhibitor

AZ-960 stands out due to its high selectivity for JAK2 and its unique mechanism of inducing apoptosis specifically in certain cancer cell types while modulating Bcl-xL levels . This specificity may contribute to a more favorable safety profile compared to broader-spectrum inhibitors.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

354.14045086 g/mol

Monoisotopic Mass

354.14045086 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M63IS9PTJF

Other CAS

905586-69-8

Wikipedia

Az-960

Dates

Modify: 2023-08-15
1: Ikezoe T, Kojima S, Furihata M, Yang J, Nishioka C, Takeuchi A, Isaka M, Koeffler HP, Yokoyama A. Expression of p-JAK2 predicts clinical outcome and is a potential molecular target of acute myelogenous leukemia. Int J Cancer. 2011 Nov 15;129(10):2512-21. doi: 10.1002/ijc.25910. Epub 2011 Apr 8. PubMed PMID: 21207414.
2: Yang J, Ikezoe T, Nishioka C, Furihata M, Yokoyama A. AZ960, a novel Jak2 inhibitor, induces growth arrest and apoptosis in adult T-cell leukemia cells. Mol Cancer Ther. 2010 Dec;9(12):3386-95. doi:  10.1158/1535-7163.MCT-10-0416. PubMed PMID: 21159615.
3: Gozgit JM, Bebernitz G, Patil P, Ye M, Parmentier J, Wu J, Su N, Wang T, Ioannidis S, Davies A, Huszar D, Zinda M. Effects of the JAK2 inhibitor, AZ960, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2. J Biol Chem. 2008 Nov 21;283(47):32334-43. doi: 10.1074/jbc.M803813200. Epub 2008 Sep 4. PubMed PMID: 18775810.

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